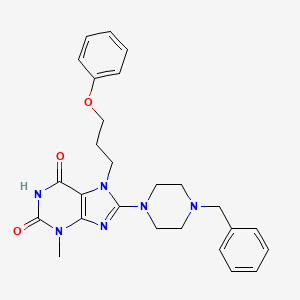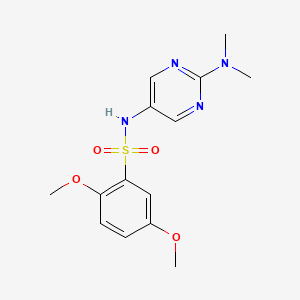
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide, also known as MTAPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Antimalarial Activity
The compound's structure is related to a series of derivatives synthesized for antimalarial activity. These derivatives, including acetamides, have shown significant activity against resistant strains of malaria parasites and possess pharmacokinetic properties that suggest potential for extended protection against infection (Werbel et al., 1986).
Antimicrobial and Hemolytic Activity
Similar acetamide derivatives have been evaluated for their antimicrobial and hemolytic activities. Some of these compounds displayed active properties against various microbial species and showed potential for biological screening and applications (Gul et al., 2017).
Muscarinic Agonist Activity
Substituted acetamides, closely related to the compound , were studied for their muscarinic agonist activity. These compounds have demonstrated partial agonistic effects, mimicking acetylcholine by binding directly to cholinoreceptors (Pukhalskaya et al., 2010).
Antifungal Agents
Derivatives of morpholin-3-yl-acetamide, similar to the compound of interest, have been identified as broad-spectrum antifungal agents, particularly effective against Candida and Aspergillus species (Bardiot et al., 2015).
Antioxidant Activity
Compounds structurally related to 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide have been investigated for their antioxidant properties. These studies involve evaluating their free radical scavenging activity and understanding their mechanisms through experimental and theoretical methods (Boudebbous et al., 2021).
Antitumor Activity
Similar acetamide derivatives have been synthesized and evaluated for their antitumor activities, showing potential against various cancer cell lines. These compounds have been part of extensive research for their broad-spectrum antitumor activity and molecular docking studies (Al-Suwaidan et al., 2016).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide, structurally similar to the compound , has been investigated as a corrosion inhibitor for mild steel in acidic environments. This application is crucial in the field of material science and engineering (Nasser & Sathiq, 2016).
Anti-Inflammatory Agents
Derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid, related to the compound of interest, have been synthesized and evaluated for their anti-inflammatory activity. These studies include both in vitro and in vivo evaluations and molecular docking to assess their binding affinity (Nikalje et al., 2015).
Propiedades
IUPAC Name |
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-9-5-10(2)15(11(3)6-9)17-13(19)7-18-14(20)8-22-12(4)16(18)21/h5-6,12H,7-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCAEZJNTSSVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

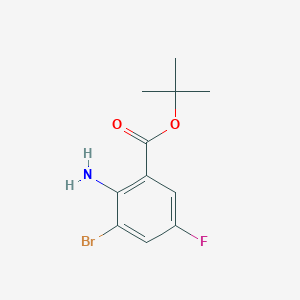

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2761196.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2761200.png)
![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)
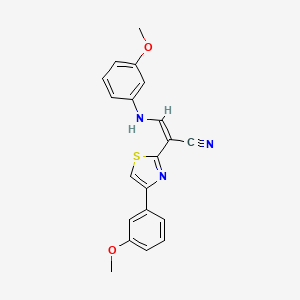
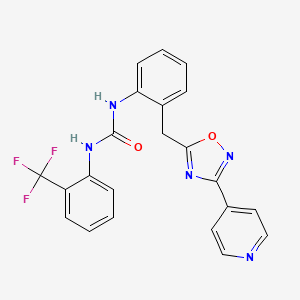
![1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2761208.png)
![3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2761210.png)

![6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2761212.png)
![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)
